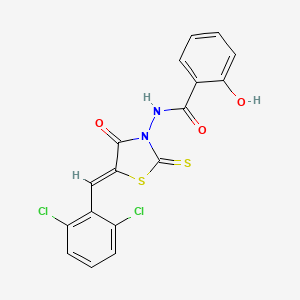

(Z)-N-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzamide

Description

Properties

IUPAC Name |

N-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl2N2O3S2/c18-11-5-3-6-12(19)10(11)8-14-16(24)21(17(25)26-14)20-15(23)9-4-1-2-7-13(9)22/h1-8,22H,(H,20,23)/b14-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYULSCJENNCUES-ZSOIEALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=C(C=CC=C3Cl)Cl)SC2=S)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C/C3=C(C=CC=C3Cl)Cl)/SC2=S)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl2N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzamide typically involves the condensation of 2,6-dichlorobenzaldehyde with thiosemicarbazide to form a thiazolidinone intermediate. This intermediate is then reacted with 2-hydroxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

Substitution: Electrophilic aromatic substitution can occur on the dichlorophenyl ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3) are used.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Research indicates that compounds similar to (Z)-N-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzamide exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazolidinones showed considerable antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains such as Candida albicans .

Case Study:

In an experimental setup, compounds derived from thiazolidinones were tested against various bacterial strains, showing inhibition zones comparable to standard antibiotics like ciprofloxacin. The introduction of specific substituents enhanced their efficacy, suggesting the importance of structural modifications in drug design.

2. Anticancer Potential

The compound's structural characteristics suggest potential anticancer properties. Similar thiazolidinone derivatives have been evaluated for cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited IC50 values significantly lower than those of conventional chemotherapeutics like 5-fluorouracil .

Table 1: Cytotoxicity of Thiazolidinone Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison with Control |

|---|---|---|---|

| Compound A | A549 | 3.22 | Comparable to 5-FU (3.77) |

| Compound B | MCF-7 | 4.50 | Stronger than 5-FU (6.08) |

Synthesis and Material Science Applications

1. Synthesis Techniques

The synthesis of (Z)-N-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzamide involves multi-step reactions starting from thiosemicarbazones and aldehydes under controlled conditions. Recent studies have explored one-pot synthesis methods that streamline the process while maintaining high yields .

2. Material Science

Beyond biological applications, this compound's unique properties make it suitable for material science applications, particularly in developing novel polymers and coatings with antimicrobial properties. The incorporation of thiazolidinone derivatives into polymer matrices has shown promise in enhancing material durability and resistance to microbial degradation.

Mechanism of Action

The mechanism of action of (Z)-N-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

- 3,5-Dichloro-N-(2-chlorophenyl)benzamide

- 3,5-Dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

(Z)-N-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzamide is unique due to its combination of a thiazolidinone ring and a hydroxybenzamide moiety, which imparts distinct chemical and biological properties

Biological Activity

The compound (Z)-N-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzamide is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This article explores its antimicrobial, anticancer, and enzyme inhibitory properties based on recent research findings.

General Findings

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial activity. Specifically, compounds similar to (Z)-N-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzamide have shown potent antibacterial and antifungal effects. A study reported that various thiazolidinone derivatives demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics such as ampicillin and streptomycin by 10–50 times in certain cases .

Case Study: Antibacterial Activity

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.004–0.03 | 0.008–0.06 |

| Escherichia coli | 0.20 ± 0.00 | 0.30 ± 0.03 |

| Enterobacter cloacae | 0.20 ± 0.009 | 0.20 ± 0.00 |

The most sensitive strain was Enterobacter cloacae, while Escherichia coli exhibited the highest resistance . The docking studies also suggested that these compounds inhibit bacterial growth through specific interactions with bacterial proteins.

Antifungal Activity

The antifungal efficacy of thiazolidinone derivatives is also noteworthy. Compounds demonstrated MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains, with Trichoderma viride being the most susceptible and Aspergillus fumigatus the most resistant .

Thiazolidinone derivatives, including the compound , have been studied for their anticancer properties. They are known to exhibit cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and others. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Case Study: Cytotoxicity Profile

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | <10 |

| MCF-7 (breast cancer) | <15 |

| A549 (lung cancer) | <20 |

These findings indicate a promising potential for thiazolidinone derivatives in cancer therapy, particularly due to their low cytotoxicity against normal cells compared to cancerous cells .

Aldose Reductase Inhibition

A significant area of study has been the inhibition of aldose reductase, an enzyme implicated in diabetic complications. The compound demonstrates potent inhibitory activity against this enzyme, with IC50 values significantly lower than those of established inhibitors like epalrestat .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the thiazolidinone core can enhance biological activity. For instance, the incorporation of specific side chains can improve binding affinity and selectivity towards targeted enzymes or receptors .

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of (Z)-N-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzamide?

Methodological Answer: Key strategies include:

- Stoichiometric control : Use equimolar ratios of precursors (e.g., 2-hydroxybenzamide derivatives and dichlorobenzaldehyde intermediates) to minimize side reactions .

- Solvent selection : Pyridine or dimethylformamide (DMF) can act as both solvent and base, enhancing reaction efficiency .

- Reaction monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane systems (e.g., 1:3 v/v) ensures real-time tracking of intermediate formation .

- Purification : Recrystallization from methanol or column chromatography (silica gel, gradient elution) improves purity .

Q. What analytical techniques are critical for confirming the purity of this compound?

Methodological Answer:

- TLC : Monitor reaction progress using silica plates and UV visualization .

- Melting point analysis : Compare observed melting points (e.g., 183–249°C) with literature values to assess crystallinity .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30) can quantify impurities .

Q. How should researchers handle safety risks during synthesis?

Methodological Answer:

- Hazard analysis : Conduct a pre-experiment risk assessment for reagents (e.g., O-benzyl hydroxylamine hydrochloride) and solvents .

- First-aid protocols : In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician immediately .

Advanced Research Questions

Q. How can Z/E isomerism in this compound be resolved spectroscopically?

Methodological Answer:

- X-ray crystallography : Determine the absolute configuration via single-crystal diffraction (e.g., intermolecular hydrogen bonds like N–H···N stabilize the Z-form ).

- NOESY NMR : Detect spatial proximity of protons (e.g., benzylidene and thiazolidinone groups) to confirm the Z-configuration .

- IR spectroscopy : Compare carbonyl stretching frequencies (C=O and C=S) with computational models (DFT) to validate geometry .

Q. What experimental designs address contradictions in reported bioactivity data?

Methodological Answer:

- Enzyme inhibition assays : Use PFOR (pyruvate:ferredoxin oxidoreductase) as a target, with negative controls (e.g., enzyme-free samples) to validate specificity .

- Dose-response studies : Test concentrations across 0.1–100 µM ranges to establish IC50 values and rule off-target effects .

- Replication : Repeat assays in triplicate under standardized conditions (pH 7.4, 37°C) to ensure reproducibility .

Q. How can solubility challenges in biological assays be mitigated?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin complexes to enhance aqueous solubility without cytotoxicity .

- Pro-drug design : Synthesize ester derivatives (e.g., acetylated hydroxy groups) for improved membrane permeability .

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., 547.02 g/mol) with <2 ppm error .

- DEPT-135 NMR : Differentiate CH3, CH2, and quaternary carbons in complex regions (e.g., thioxothiazolidinone ring) .

- Computational validation : Compare experimental NMR shifts with DFT-predicted values (e.g., Gaussian 16 B3LYP/6-31G*) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.